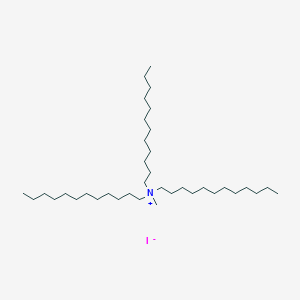
Tridodecylmethylammonium iodide
Overview
Description
Tridodecylmethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C37H78IN and its molecular weight is 663.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Behavior
Tridodecylmethylammonium iodide's analogs, such as tributylmethylammonium and trioctylmethylammonium salts, have been studied for their electrochemical behavior. For example, the electro-oxidation of iodide ions in various ionic liquids, including tributylmethylammonium bis(trifluoromethylsulfonyl)imide and trioctylmethylammonium salicylate, has been explored using cyclic voltammetry on a platinum electrode. These studies highlight how the hydrophobicity and hydrophilicity of ionic liquids affect electrochemical processes, which is significant for electrochemical research and applications (Lebedeva, Kuznetsova, Kultin, & Kustov, 2022).
Luminescence Properties
Research on compounds formed by the solvolysis of copper in iodine solutions in the presence of tetraalkylammonium iodides, such as this compound, has revealed interesting luminescence properties. These studies are significant for applications that leverage the luminescence properties of such compounds (Jalilian & Lidin, 2011).
Energy Storage Technologies
In the context of energy storage technologies, the use of iodide/triiodide couples, closely related to this compound, is noteworthy. For instance, the exploration of bromide ions as a complexing agent in iodide-based batteries, like zinc/iodine–bromide batteries, has shown potential for increasing the energy density in electrochemical energy storage applications (Weng, Li, Cong, Zhou, & Lu, 2017).
Photovoltaic Applications
In photovoltaic applications, materials like formamidinium lead iodide, which have a close chemical relation to this compound, have been studied. Their properties, like defect minimization by triiodide ions addition and their impact on the efficiency of solar cells, are significant research areas (Yang et al., 2017).
Electrochromic Devices
Tridodecylmethylammonium chloride, a compound related to this compound, has been utilized in the development of metal-free electrocatalysts for oxygen reduction in electrochromic devices. These devices, which are pivotal in energy-efficient technologies, benefit from the improved catalytic activity of such functionalized graphene sheets (Ahmed & Jeon, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Tridodecylmethylammonium iodide is a member of the quaternary ammonium family and serves as an organic cationic surfactant . Its primary targets are typically lipid bilayers and other hydrophobic regions in biological systems, where it can interact with and modify their properties .
Mode of Action
As a triple-chained cationic surfactant, this compound can interact with its targets by inserting its hydrophobic chains into the lipid bilayers, thereby altering their properties . It can also act as a phase-transfer catalyst in the oxidation of hydrocarbons by O2 .
Biochemical Pathways
Its role as a surfactant suggests that it may influence the properties of lipid bilayers and other hydrophobic regions, potentially affecting various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific application. For instance, when used to prepare a glucose oxidase enzyme immobilized iodide electrode, it can facilitate the detection of glucose concentration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant or phase-transfer catalyst may be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Tridodecylmethylammonium iodide acts as a triple-chained cationic surfactant, which allows it to interact with a variety of biomolecules. It is particularly useful in the preparation of glucose oxidase enzyme immobilized iodide electrodes for glucose detection . The compound interacts with enzymes such as glucose oxidase, facilitating the immobilization process and enhancing the enzyme’s stability and activity. Additionally, this compound serves as a phase-transfer catalyst in the oxidation of hydrocarbons by molecular oxygen, indicating its role in facilitating biochemical reactions involving oxidation processes .
Cellular Effects
This compound influences various cellular processes due to its surfactant properties. It can affect cell membrane integrity and permeability, leading to changes in cell signaling pathways and gene expression. The compound’s interaction with cell membranes can disrupt lipid bilayers, potentially altering cellular metabolism and function. Studies have shown that this compound can be used to prepare glucose oxidase enzyme immobilized iodide electrodes, which are employed in glucose concentration detection, indicating its impact on cellular enzymatic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a cationic surfactant, it can interact with negatively charged molecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to act as a phase-transfer catalyst in oxidation reactions suggests that it can facilitate the transfer of reactants between different phases, enhancing the efficiency of biochemical reactions . Additionally, this compound’s interaction with glucose oxidase indicates its role in enzyme immobilization and stabilization, which is crucial for various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradationStudies have shown that this compound can maintain its activity over extended periods, making it suitable for use in biochemical assays and industrial applications . The degradation products of the compound and their potential impact on cellular processes need to be carefully evaluated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may exhibit minimal toxicity and can be used effectively in biochemical assays. At higher doses, this compound may cause adverse effects, including toxicity and disruption of cellular functions. Studies on animal models are essential to determine the threshold levels and safe dosage ranges for the compound’s use in various applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a cationic surfactant, it can influence metabolic flux and metabolite levels by altering the activity of enzymes involved in metabolic processes. The compound’s role in the oxidation of hydrocarbons by molecular oxygen suggests its involvement in oxidative metabolic pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to bind to negatively charged molecules, facilitating its transport across cell membranes. Additionally, this compound’s surfactant properties enable it to accumulate in lipid-rich regions, affecting its localization and distribution within cells . Understanding the transport mechanisms and distribution patterns of the compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its ability to interact with lipid bilayers and proteins suggests that this compound may localize to membrane-bound organelles, such as the endoplasmic reticulum and mitochondria
Properties
IUPAC Name |
tridodecyl(methyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLISGAUAJZAGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583626 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29710-98-3 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tridodecylmethylammonium iodide interact with surfaces, and what are the implications for protein analysis?
A1: this compound is a triple-chained cationic surfactant that adsorbs onto negatively charged surfaces like fused silica capillaries, forming a semipermanent bilayer coating. [] This coating effectively minimizes protein adsorption during capillary zone electrophoresis, enabling efficient separation and analysis of cationic proteins. [] The long alkyl chains of this compound contribute to the stability of this coating, allowing for multiple runs without the need for frequent regeneration. []
Q2: How does the structure of this compound compare to other surfactants used for similar applications, and how does this impact coating stability?
A2: Compared to double-chained surfactants like didodecyldimethylammonium bromide or dimethylditetradecylammonium bromide, this compound possesses an additional alkyl chain. [] This structural difference results in increased hydrophobicity and lower critical micelle concentration (CMC), leading to enhanced stability of the bilayer coating formed on surfaces. [] Research shows that capillaries coated with this compound maintain their performance for a longer duration compared to those coated with double-chained surfactants. []
Q3: Does the presence of cyclodextrins affect the stability of bilayer coatings formed by this compound?
A3: Research suggests that various neutral cyclodextrins can partially destabilize bilayer coatings formed by this compound. [] The extent of destabilization depends on both the type of cyclodextrin and the specific surfactant used. [] For instance, using 2-hydroxypropyl-β-cyclodextrin (HP-βCD) as the running buffer with a this compound-coated capillary resulted in the most stable bilayer, exhibiting only a minimal decrease in reversed electroosmotic flow over time. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



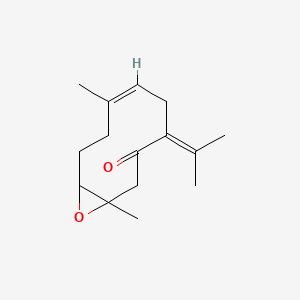
![(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B1258724.png)




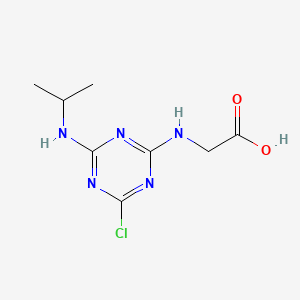
![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)
![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
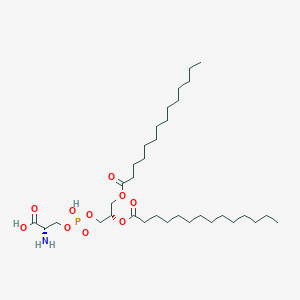
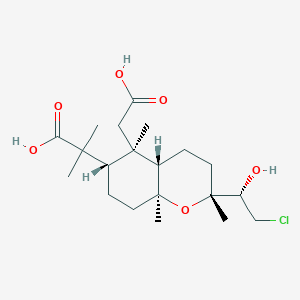
![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)

